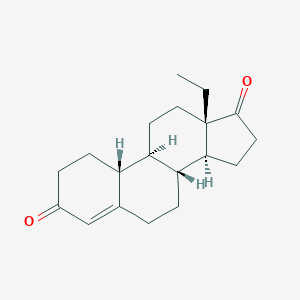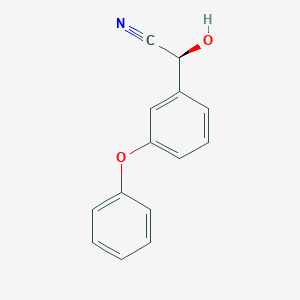
(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Overview
Description
(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a chiral cyanohydrin derivative that plays a significant role in the synthesis of pyrethroid insecticides. Pyrethroids are synthetic analogues of pyrethrins, which are naturally occurring insecticidal compounds found in chrysanthemum flowers. This compound is particularly valued for its enantioselective properties, which contribute to the effectiveness and environmental safety of pyrethroid insecticides .
Mechanism of Action
Target of Action
It is a component of pyrethroid insecticides , which typically target the nervous system of insects.
Biochemical Pathways
The synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile derivatives involves the asymmetric addition of different cyanide sources to 3-phenoxybenzaldehyde . This process is catalyzed by titanium and vanadium (salen) complexes .
Result of Action
The this compound is a component of pyrethroid insecticides . Pyrethroids are known for their insecticidal activity, toxicity, and environmental persistence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the enantiomers of synthetic pyrethroids, including this compound, have different insecticidal activity, toxicity, and environmental persistence . By producing only the stereoisomer with the most desirable properties, the production of waste and material with inferior effects on biological organisms and the environment can be avoided .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly titanium and vanadium (salen) complexes, which are used as asymmetric catalysts . The nature of these interactions is based on the degree of asymmetric induction and relative cost, determining the most commercially viable synthesis .
Cellular Effects
It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .
Molecular Mechanism
The molecular mechanism of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile involves the asymmetric addition of cyanide sources to 3-phenoxybenzaldehyde . This process is catalyzed by titanium and vanadium (salen) complexes, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .
Dosage Effects in Animal Models
It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .
Metabolic Pathways
It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .
Transport and Distribution
It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .
Subcellular Localization
It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile typically involves the asymmetric addition of cyanide sources to 3-phenoxybenzaldehyde. Titanium and vanadium (salen) complexes are commonly used as asymmetric catalysts in this process. The reaction conditions are optimized to achieve high degrees of asymmetric induction and cost-effectiveness .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar catalytic processes. The use of titanium and vanadium (salen) complexes ensures that the desired stereoisomer is produced with minimal waste and environmental impact. This method is considered a greener alternative to traditional synthesis routes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-phenoxyphenyl)acetonitrile.
Reduction: Formation of (S)-2-amino-2-(3-phenoxyphenyl)acetonitrile.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pyrethroid insecticides.
Biology: Studies on its enantioselective properties help understand the biological activity of chiral compounds.
Medicine: Research on its derivatives contributes to the development of new pharmaceuticals.
Industry: It is employed in the production of environmentally friendly insecticides
Comparison with Similar Compounds
Similar Compounds
- ®-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
- 3-Phenoxyphenylacetonitrile
- (2S)-2-(4-Fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile
Uniqueness
(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is unique due to its high enantioselectivity and its role in producing environmentally friendly pyrethroid insecticides. Compared to its analogues, it offers superior insecticidal activity and reduced environmental impact .
Properties
IUPAC Name |
(2S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUQMKBQDGPMKZ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@@H](C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031526 | |
| Record name | (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61826-76-4 | |
| Record name | (αS)-α-Hydroxy-3-phenoxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61826-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-, (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-α-hydroxy-3-phenoxy-benzeneacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main approaches to synthesizing (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile?
A1: Two main synthetic approaches are described in the research:
Q2: Why is the chirality of this compound important for its application?
A2: this compound is a crucial building block for synthesizing specific enantiomers of pyrethroid insecticides. [] The biological activity of pyrethroids is often stereospecific, meaning that different enantiomers of the same molecule can exhibit different insecticidal activities, potencies, and environmental fates. Therefore, obtaining the desired (S)-enantiomer is crucial for maximizing insecticidal efficacy while potentially minimizing unwanted effects associated with the inactive or less active enantiomer.
Q3: What future research directions could improve the synthesis of this compound?
A3: Future research could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
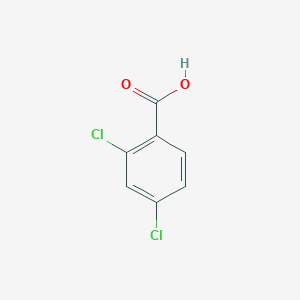
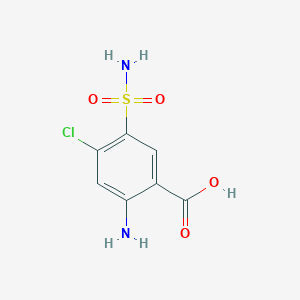
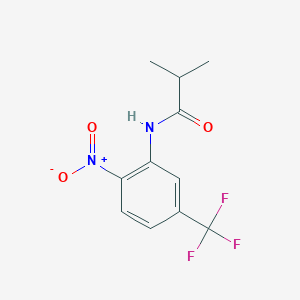
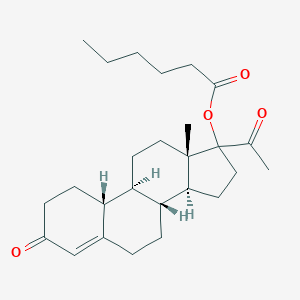

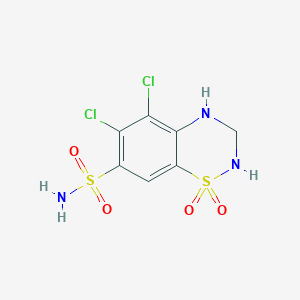
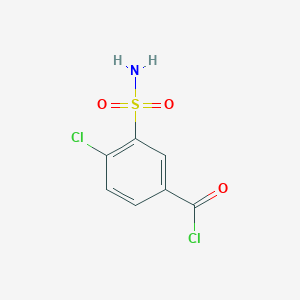
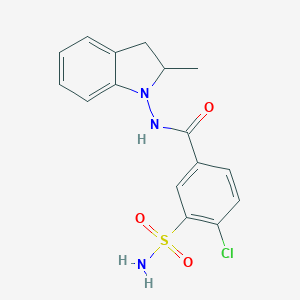
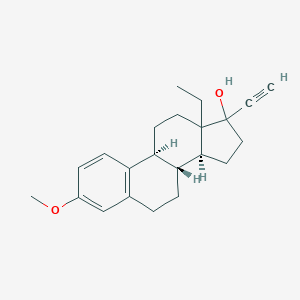
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B195240.png)
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)
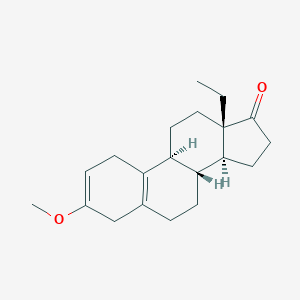
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)
